trans-Diamminedinitropalladium(II)

Übersicht

Beschreibung

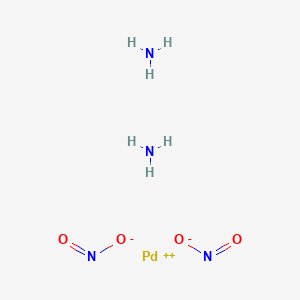

trans-Diamminedinitropalladium(II) (CAS 28068-05-5), also known as diamminepalladium(II) nitrite, is a coordination complex with the molecular formula H₆N₄O₄Pd (calculated molecular weight: 232.48 g/mol) . The compound features a palladium(II) center coordinated by two ammonia (NH₃) ligands in the trans configuration and two nitrito (NO₂⁻) ligands. The nitrito groups can exhibit ambidentate bonding, typically binding via oxygen (O-nitrito) .

This complex is commonly supplied as a solution in dilute ammonium hydroxide, with palladium concentrations ranging from 5% to 10% w/w . Primary applications include its use as a precursor in palladium-based catalysis and materials synthesis, particularly in organic transformations and nanoparticle fabrication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonium nitrite in an aqueous solution. The reaction typically involves the following steps:

- Dissolving palladium(II) chloride in water to form a palladium(II) solution.

- Adding ammonium nitrite to the solution, which leads to the formation of diamminebis(nitrito-O)palladium.

- The reaction is usually carried out at room temperature and under ambient pressure.

Industrial Production Methods

While specific industrial production methods for diamminebis(nitrito-O)palladium are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory synthesis. The key factors for industrial production would include ensuring the purity of the starting materials and optimizing the reaction conditions to maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

trans-Diamminedinitropalladium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.

Substitution: The ammine and nitrito ligands can be substituted by other ligands, leading to the formation of different palladium complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, thiols, and amines.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium metal or lower oxidation state palladium complexes.

Substitution: New palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

trans-Diamminedinitropalladium(II) is widely recognized for its catalytic properties in organic synthesis. Its ability to facilitate various chemical transformations makes it a valuable reagent in both academic research and industrial applications.

Key Catalytic Reactions :

- Hydrogenation : The compound serves as a catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes.

- Carbon-Carbon Coupling Reactions : It is utilized in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.

- Oxidation Reactions : It can catalyze oxidation processes, contributing to the formation of carbonyl compounds from alcohols.

| Reaction Type | Application | Reference |

|---|---|---|

| Hydrogenation | Conversion of alkenes to alkanes | |

| Cross-Coupling | Formation of biaryl compounds | |

| Oxidation | Alcohol oxidation to carbonyls |

Materials Science

In the realm of materials science, trans-Diamminedinitropalladium(II) plays a crucial role in the preparation of palladium-based materials.

Applications :

- Nanoparticle Synthesis : The compound is used to produce palladium nanoparticles, which have applications in catalysis and electronics.

- Thin Film Deposition : It serves as a precursor for depositing palladium thin films, essential in electronic devices and sensors.

| Material Type | Application | Reference |

|---|---|---|

| Nanoparticles | Catalysts in various chemical reactions | |

| Thin Films | Electronics and sensor applications |

Medicinal Chemistry

Research into the biological activity of trans-Diamminedinitropalladium(II) has revealed its potential as an anticancer agent. Its ability to interact with DNA and proteins suggests therapeutic applications.

Biological Studies :

- Cytotoxicity : In vitro studies indicate that trans-Diamminedinitropalladium(II) can inhibit cancer cell growth at micromolar concentrations.

- Mechanism of Action : The compound may disrupt normal cellular processes by binding to DNA, potentially leading to apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of diamminebis(nitrito-O)palladium involves its ability to form strong complexes with various ligands. The palladium ion can coordinate with different functional groups, leading to the formation of stable complexes. This property is exploited in catalysis, where the compound facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Comparisons

trans-Diamminedichloroplatinum(II) (CAS 14913-33-8)

- Molecular Formula : H₆Cl₂N₂Pt

- Molecular Weight : 300.05 g/mol

- Structure : Trans-configuration with two ammonia and two chloride ligands.

- Key Differences: Ligand Effects: Chloride ligands (Cl⁻) are weaker field ligands compared to nitrito (NO₂⁻), influencing redox stability and substitution kinetics. Applications: While cisplatin (cis-isomer) is a well-known anticancer drug, the trans-isomer is less biologically active and primarily used in research . Hazards: Platinum complexes are generally more toxic due to heavy metal bioaccumulation, though specific UN data for this compound is unspecified in evidence .

Diamminepalladium(II) Chloride

- Molecular Formula : H₆Cl₂N₂Pd

- Molecular Weight : ~228.43 g/mol (estimated)

- Structure : Trans-configuration with chloride ligands.

- Key Differences :

Comparative Physical and Hazard Profiles

Stability and Reactivity Insights

- Nitrito vs. Chloride Ligands: Nitrito ligands in trans-Diamminedinitropalladium(II) confer greater thermal stability but lower solubility in non-polar solvents compared to chloride analogs. The ambidentate nature of nitrito allows pH-dependent reactivity, with protonation to nitrous acid (HNO₂) in acidic conditions .

- Electronic Effects : Palladium-nitrito complexes exhibit stronger π-backbonding than platinum analogs, enhancing their suitability for redox-driven catalytic processes .

Research Findings and Data Gaps

- Analytical studies highlight challenges in quantifying palladium-nitrito complexes due to ligand lability, necessitating advanced techniques like ICP-MS and NMR .

- Discrepancies in molecular formulas (e.g., H₄N₄O₄Pd vs. H₆N₄O₄Pd) may arise from hydration states or solution-phase variations . Further crystallographic studies are recommended for clarification.

Biologische Aktivität

trans-Diamminedinitropalladium(II), often denoted as trans-[Pd(NH₃)₂(NO₂)₂], is a coordination compound of palladium that has garnered interest due to its potential biological activities. This compound, like many metal complexes, exhibits unique properties that can be harnessed in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of trans-Diamminedinitropalladium(II), summarizing key findings from various studies, including its mechanisms of action, cytotoxicity, and interaction with biological macromolecules.

The biological activity of trans-Diamminedinitropalladium(II) is primarily attributed to its ability to interact with DNA and proteins. Studies have shown that this compound can intercalate with calf-thymus DNA, leading to structural alterations that may inhibit DNA replication and transcription processes. The binding affinity of trans-Diamminedinitropalladium(II) to DNA has been quantitatively assessed using various techniques, including UV-Vis spectroscopy and fluorescence spectroscopy.

Binding Affinity

The binding constants for trans-Diamminedinitropalladium(II) with DNA have been reported to be significantly high, indicating a strong interaction. For example, one study reported a binding constant in the range of to M, suggesting effective intercalation or groove binding .

Antimicrobial Activity

Trans-Diamminedinitropalladium(II) has demonstrated notable antimicrobial properties against various bacterial strains. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Xanthomonas campestris

The minimum inhibitory concentration (MIC) values were determined using standardized broth microdilution methods. Results indicated that trans-Diamminedinitropalladium(II) exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments of trans-Diamminedinitropalladium(II) have been conducted on various cancer cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment with this compound. Notably, the compound showed selective cytotoxicity towards human cancer cell lines such as MDA-MB-468 (breast cancer) and HCT116 (colon cancer), while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Summary of Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | 3 |

| HCT116 (Colon) | 20 | 2 |

| 4T1 (Mouse Mammary) | 25 | 1.5 |

| Non-cancerous Cells | >50 | - |

Interaction with Serum Proteins

The interaction of trans-Diamminedinitropalladium(II) with serum albumins has also been studied, revealing that it binds reversibly to both bovine and human serum albumin. This interaction is crucial as it may influence the pharmacokinetics and bioavailability of the compound in vivo .

Case Studies

Several case studies have highlighted the potential therapeutic applications of trans-Diamminedinitropalladium(II):

- Anticancer Applications : A study demonstrated that treatment with trans-Diamminedinitropalladium(II) led to a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for trans-Diamminedinitropalladium(II), and how can purity be verified methodologically?

- Answer: The compound is typically synthesized via ligand substitution reactions of palladium(II) precursors with ammonia and nitrite ligands under controlled pH and temperature. Key steps include:

- Reacting Pd(NO₃)₂ with aqueous NH₃ to form [Pd(NH₃)₄]²⁺, followed by acidification with HNO₂ to precipitate the product .

- Purity verification involves elemental analysis (C, H, N), FT-IR (to confirm NH₃ and NO₂⁻ ligand vibrations), and X-ray diffraction (XRD) for crystallinity .

- Common pitfalls: Contamination from unreacted Pd precursors or side products (e.g., cis-isomers) requires rigorous washing with ethanol and repeated recrystallization .

Q. Which spectroscopic techniques are optimal for characterizing the structure and stability of trans-Diamminedinitropalladium(II)?

- Answer:

- XRD: Resolves the square-planar geometry and confirms the trans-configuration by analyzing bond angles (e.g., ∠N-Pd-N ≈ 180°) .

- UV-Vis: Monitors ligand-field transitions (e.g., d-d transitions at ~450 nm) to assess stability under varying solvents or temperatures .

- Thermogravimetric Analysis (TGA): Quantifies thermal decomposition (e.g., loss of NH₃ ligands at 150–200°C) to determine thermal stability .

Advanced Research Questions

Q. How can researchers design experiments to study the catalytic mechanisms of trans-Diamminedinitropalladium(II) in cross-coupling reactions?

- Answer:

- Kinetic Studies: Use stopped-flow techniques to measure reaction rates under varying Pd concentrations, temperatures, and substrates. Compare activation parameters (ΔH‡, ΔS‡) with DFT calculations to infer mechanistic pathways (e.g., associative vs. dissociative ligand exchange) .

- In Situ Spectroscopy: Employ XAS (X-ray absorption spectroscopy) to track oxidation state changes during catalysis. Pair with GC-MS to correlate intermediates with product distributions .

- Control Experiments: Test catalytic activity in the presence of radical scavengers (e.g., TEMPO) to rule out radical pathways .

Q. How can contradictions in reported thermodynamic data (e.g., ΔH of decomposition) for trans-Diamminedinitropalladium(II) be reconciled?

- Answer:

- Data Audit: Compare experimental conditions (e.g., purity of starting materials, atmospheric control) across studies. For example, discrepancies in ΔH values may arise from incomplete ligand dissociation due to O₂ contamination .

- Reproducibility Protocols: Standardize TGA/DSC methods (e.g., heating rate = 10°C/min under N₂) and validate with reference compounds (e.g., [Pd(NH₃)₂Cl₂]) .

- Computational Validation: Use DFT to model decomposition pathways and compare theoretical ΔH values with experimental data .

Q. What strategies mitigate challenges in handling trans-Diamminedinitropalladium(II) due to its hazardous properties?

- Answer:

- Safety Protocols: Use gloveboxes for synthesis to avoid NH₃ exposure; store solutions in amber vials to prevent photodecomposition .

- Waste Management: Neutralize Pd-containing waste with NaBH₄ to precipitate Pd(0) for safe disposal .

- Data Reproducibility: Document batch-specific impurities (via ICP-MS) and their impacts on catalytic performance .

Q. Methodological Guidelines

- For Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of nitrite ligands .

- For Catalysis: Use biphasic solvent systems (e.g., H₂O/toluene) to enhance substrate solubility and prevent Pd aggregation .

- For Data Interpretation: Apply multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals from reaction mixtures .

Eigenschaften

IUPAC Name |

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.